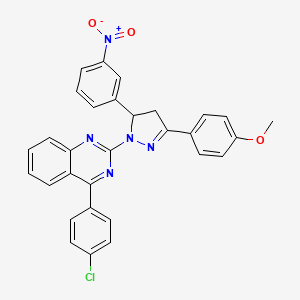
4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline is a useful research compound. Its molecular formula is C30H22ClN5O3 and its molecular weight is 535.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological screening, and the mechanisms underlying its effects.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C24H20ClN5O3
- Molecular Weight : 463.90 g/mol
The structure features a quinazoline core substituted with various aromatic groups, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process including the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and methoxyphenyl substituents. The synthetic pathway often includes:
- Formation of the Pyrazole Ring : Utilizing starting materials such as 4-methoxyphenyl and 3-nitrophenyl derivatives.
- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.
Biological Screening
Recent studies have focused on evaluating the antiproliferative and cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some findings from recent research:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast) | 0.85 | >25 |
| HEL (Erythroleukemia) | 1.00 | >20 |
| Vero (Normal) | >25 | - |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing low toxicity to normal cells, suggesting a favorable therapeutic index.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : It may affect pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK signaling pathways.
Case Studies
- Anticancer Activity : In a study published in MDPI, derivatives similar to this compound were synthesized and screened for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the substituents significantly impacted their anticancer efficacy, with some derivatives showing IC50 values as low as 0.59 µM in MCF7 cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For instance, compounds with electron-donating groups like methoxy or halogens exhibited improved selectivity against cancer cell lines .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClN5O3/c1-39-24-15-11-19(12-16-24)27-18-28(21-5-4-6-23(17-21)36(37)38)35(34-27)30-32-26-8-3-2-7-25(26)29(33-30)20-9-13-22(31)14-10-20/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKIHLFVWOOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














